N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
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Overview
Description
N’-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a complex organic compound that features both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multi-step organic reactions. The process may start with the preparation of the 2-ethoxyphenylamine, followed by the introduction of the oxamide group through a condensation reaction. The 1,4-dithiepan ring can be synthesized separately and then attached to the main structure via a nucleophilic substitution reaction. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or aldehyde.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Methoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
- N’-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-thiepan-6-yl)methyl]oxamide
Uniqueness
N’-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to the presence of both the ethoxyphenyl and dithiepan moieties, which may confer specific chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-2-22-13-6-4-3-5-12(13)18-15(20)14(19)17-9-16(21)10-23-7-8-24-11-16/h3-6,21H,2,7-11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBAADBBIXMGPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CSCCSC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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